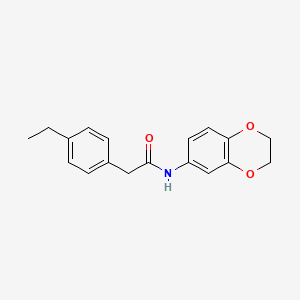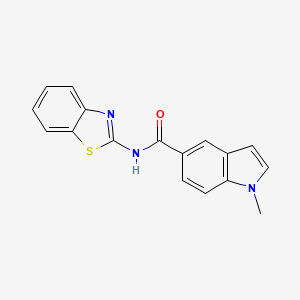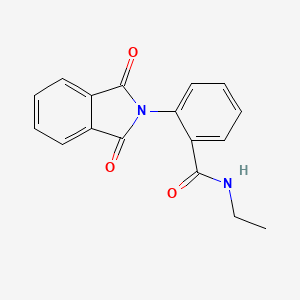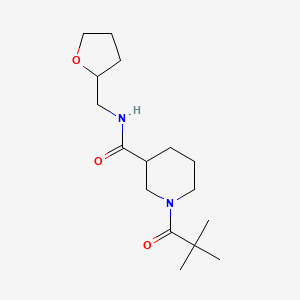![molecular formula C20H20N4O2S B4512554 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B4512554.png)
2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide
Beschreibung
The focus is on a compound within a class that often exhibits significant biological activity due to its structural components. Compounds with pyridazinyl and thiazolyl moieties, like the one , are synthesized for various pharmacological studies, aiming to explore their potential uses based on their chemical structure and inherent properties.
Synthesis Analysis
Synthesis of structurally related compounds often starts from a common intermediate, such as 2-chloro-N-phenylacetamide, which is then reacted with other chemical entities to introduce pyridazinyl and thiazolyl groups through a series of reactions including cyclization, condensation, and substitution reactions. These processes are characterized by their stepwise methodologies to build up the desired complex structure from simpler molecules (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
Molecular structure of related compounds is analyzed using techniques such as X-ray diffraction, which reveals the crystalline structure, orientation of rings, and the nature of intermolecular interactions. These studies provide detailed information on the geometrical features of the molecule, including bond lengths, angles, and the spatial arrangement of different functional groups which significantly affect the compound's reactivity and interaction with biological targets (Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical properties of such compounds include their reactivity towards various reagents, highlighting the role of the acetamide group in facilitating nucleophilic substitution reactions, cyclization, and the formation of new bonds. These reactions are pivotal in the synthesis and modification of the molecule to enhance its biological activity or solubility (Ding et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in biological systems and its formulation into dosage forms. These properties are influenced by the molecular structure, particularly the presence of heterocyclic rings and functional groups (Shukla et al., 2012).
Chemical Properties Analysis
The chemical properties, such as acidity (pKa) and basicity, electron-donating and -accepting capabilities, and the presence of hydrogen bond donors and acceptors, are determined through spectroscopic studies and computational chemistry methods. These characteristics are fundamental to the compound's interaction with biological targets, influencing its pharmacological activity and pharmacokinetics (Duran & Canbaz, 2013).
Eigenschaften
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-18(22-20-21-16-9-5-2-6-10-17(16)27-20)13-24-19(26)12-11-15(23-24)14-7-3-1-4-8-14/h1,3-4,7-8,11-12H,2,5-6,9-10,13H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNWNQJGGOEMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-phenyl-3-isoxazolyl)carbonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4512478.png)
![N-(3-methoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4512485.png)

![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4512502.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4512506.png)

![6-(4-fluorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4512534.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512562.png)

![N-(4-methoxybenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512572.png)
![2-(1-methyl-4-piperidinyl)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4512577.png)

![N-1,3-benzothiazol-2-yl-2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512581.png)